Cilliobrevin D -

Cilliobrevin D

Catalog Number: EVT-12564894
CAS Number:
Molecular Formula: C17H8Cl3N3O2
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciliobrevin D is a member of the class of quinazolines that functions as a ATPase motor cytoplasmic dynein inhibitor. It has a role as an ATPase motor cytoplasmic dynein inhibitor. It is an enone, a dichlorobenzene, a nitrile and a member of quinazolines.
Source and Classification

Ciliobrevin D was first identified in studies aimed at understanding the mechanistic roles of dynein in cellular transport and mitosis. It is classified as a reversible inhibitor that acts on the ATP-binding sites of dynein, which is essential for its motor function. The compound's chemical formula is C17H8Cl3N3O2C_{17}H_{8}Cl_{3}N_{3}O_{2}, with a molecular weight of 392.62 g/mol, and it has been assigned the CAS number 1370554-01-0 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ciliobrevin D involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized through a multi-step reaction that typically begins with the condensation of appropriate starting materials, such as substituted quinazolinones and aldehydes or ketones.

  1. Starting Materials: The synthesis often begins with 7-chloro-4-oxo-3,4-dihydroquinazoline as a core structure.
  2. Reactions: Reactions may include nucleophilic additions, cyclizations, and modifications to introduce the dichlorophenyl group and other substituents.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels, often above 99% .

This synthetic route allows for the exploration of various analogs by modifying the substituents on the quinazoline scaffold to enhance potency or selectivity against dynein.

Molecular Structure Analysis

Structure and Data

Ciliobrevin D features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key structural elements include:

  • Quinazoline Core: Provides a scaffold for binding to dynein's ATPase domain.
  • Chlorinated Phenyl Group: Enhances hydrophobic interactions with the target protein.
  • Carbonyl Groups: Participate in hydrogen bonding interactions critical for binding affinity.

The molecular structure can be represented as follows:

Ciliobrevin D Structure C17H8Cl3N3O2\text{Ciliobrevin D Structure }C_{17}H_{8}Cl_{3}N_{3}O_{2}

Nuclear Magnetic Resonance (NMR) spectroscopy has revealed specific peaks indicative of hydrogen bonding interactions within the molecule, suggesting a stable conformation in solution .

Chemical Reactions Analysis

Reactions and Technical Details

Ciliobrevin D primarily functions through its interaction with dynein's ATPase domain, inhibiting ATP hydrolysis and thereby blocking dynein-mediated transport processes. Key reactions include:

  1. Binding to Dynein: Ciliobrevin D binds to the ATP-binding site of dynein, preventing ATP from engaging with its active site.
  2. Inhibition Mechanism: The presence of specific functional groups allows for hydrogen bonding with amino acid residues within dynein, altering its conformational dynamics essential for motor activity .

Experimental data indicate that at concentrations ranging from 10 to 40 µM, Ciliobrevin D effectively disrupts microtubule dynamics and spindle formation in various cell types .

Mechanism of Action

Process and Data

The mechanism by which Ciliobrevin D exerts its effects involves several steps:

  1. ATP Binding Interference: By occupying the ATP-binding site on dynein, Ciliobrevin D prevents ATP hydrolysis necessary for dynein's movement along microtubules.
  2. Conformational Changes: The binding induces conformational changes in dynein that disrupt its ability to interact with microtubules effectively.
  3. Cellular Consequences: This inhibition leads to observable cellular effects such as disrupted spindle organization during mitosis and impaired intracellular transport processes .

Studies have shown that Ciliobrevin D can induce abnormal spindle formations in cells treated with this compound, highlighting its impact on mitotic processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ciliobrevin D exhibits several notable physical and chemical properties:

These properties are crucial for laboratory handling and experimental applications.

Applications

Scientific Uses

Ciliobrevin D serves multiple applications in scientific research:

  1. Dynein Inhibition Studies: It is extensively used to study the role of dynein in cellular transport mechanisms and mitotic spindle dynamics.
  2. Hedgehog Signaling Pathway Research: Its ability to inhibit Hedgehog signaling makes it relevant for studies related to developmental biology and cancer research.
  3. Modeling Diseases: Researchers utilize Ciliobrevin D to model diseases associated with dynein dysfunction, providing insights into potential therapeutic targets .
Molecular Mechanisms of Cytoplasmic Dynein Inhibition

AAA+ ATPase Domain Targeting and Allosteric Regulation

Ciliobrevin D inhibits cytoplasmic dynein by targeting its AAA+ (ATPases Associated with diverse cellular Activities) ring, a hexameric structure of six distinct nucleotide-binding domains (AAA1-AAA6). The compound binds preferentially to the primary catalytic site in the AAA1 domain, competitively displacing ATP and preventing hydrolysis initiation [2] [7]. This disrupts the mechanochemical cycle at the power stroke phase, where dynein’s linker domain undergoes conformational changes to generate force (Figure 2E) [10].

Notably, biochemical studies reveal secondary interactions with regulatory AAA3 and AAA4 domains. Mutagenesis of Walker B motifs in AAA3/AAA4 abolishes ATPase activity, mimicking Ciliobrevin D’s effects. This suggests allosteric communication between AAA domains amplifies inhibition [2]. The compound’s binding reduces inter-domain coordination, freezing dynein in a rigor-like state with high microtubule affinity but no motility [7].

Table 1: Dynein AAA+ Domain Functions and Ciliobrevin D Interactions

AAA DomainNucleotide BindingCatalytic RoleCiliobrevin D Impact
AAA1ATP hydrolysisPrimary motor activityDirect inhibition (IC₅₀: 12–17 µM)
AAA2ATP binding (non-hydrolytic)Structural stabilityIndirect destabilization
AAA3ATP hydrolysisAllosteric regulation of AAA1Secondary inhibition
AAA4ATP binding/hydrolysisUnknownConformational modulation
AAA5/6NoneStructural rolesNo direct effect

Structure-Activity Relationship of Benzoyl Dihydroquinazolinone Scaffold

Ciliobrevin D’s core structure comprises a benzoyl dihydroquinazolinone scaffold with critical functional groups enabling dynein inhibition:

  • Benzoylacrylonitrile warhead: Forms hydrogen bonds with AAA1’s Ser-237 and Arg-242, essential for ATP pocket docking. Isomerization studies confirm the E-olefin configuration predominates in active conformations [7].
  • Halogenated aryl groups: Meta-chloro substitutions on the quinazolinone (C7) and benzoyl (C2/C4) rings enhance potency. Derivatives with meta-bromophenoxy ether show 30% greater inhibition than ortho/para variants due to optimized hydrophobic packing [2] [7].
  • Intramolecular hydrogen bonding: Stabilizes the bioactive conformation between quinazolinone N1-H and carbonyl O11 (distance: 2.1 Å in crystallography). Disruption of this bond reduces potency by >50% [7].

Table 2: Structural Modifications and Functional Consequences

Region ModifiedExample SubstituentEffect on Dynein IC₅₀Cellular Activity
C6 (ether linkage)meta-Cl-C₆H₄O–IC₅₀ = 12 µMLysosome transport blocked at 20 µM
C6 (ether linkage)para-Cl-C₆H₄O–IC₅₀ = 17 µMPartial inhibition at 30 µM
Quinazolinone C7H (vs. Cl)IC₅₀ > 50 µMNo spindle defects at 40 µM
Benzoyl C2/C4Di-F (vs. di-Cl)IC₅₀ = 22 µMReduced cilia disruption

Differential Inhibition of Microtubule-Stimulated vs. Basal ATPase Activity

Ciliobrevin D uniquely suppresses both basal (solubilized) and microtubule-stimulated ATPase activities of dynein:

  • Basal inhibition: Directly targets AAA1, reducing ATP hydrolysis rates by 80% at 20 µM (0.50 ± 0.13 s⁻¹ → 0.10 s⁻¹) [1] [4].
  • Microtubule (MT)-stimulated inhibition: Blocks MT-induced activation (normally 2-fold increase in hydrolysis). At 10 µM, MT-stimulated ATPase drops from 1.02 ± 0.12 s⁻¹ to 0.25 s⁻¹ [2] [7].

This dual action contrasts with advanced derivatives (e.g., dynapyrazoles), which selectively inhibit only MT-stimulated activity by disrupting dynein-MT coupling without affecting basal hydrolysis [7]. Ciliobrevin D’s broader efficacy arises from its restriction of linker domain transitions required for force generation on MTs [10].

Conformational Dynamics of Dynein Motor Domain Upon Ligand Binding

Cryo-EM analyses reveal that Ciliobrevin D binding induces long-range conformational shifts in dynein:

  • Linker domain stabilization: The linker adopts a bent conformation, preventing power stroke completion. This mirrors ADP·vanadate-bound states [7].
  • AAA ring compaction: AAA1-AAA3 domains undergo 8–12° rotational closure, tightening nucleotide pockets and preventing ATP entry. AAA4 shifts laterally, disrupting communication with the stalk domain [2].
  • Microtubule-binding domain (MTBD) effects: Although not directly targeted, MTBD exhibits reduced flexibility, impairing its affinity transitions. This explains inhibited MT gliding in vitro (95% reduction at 40 µM) [5] [7].

These changes also sterically hinder regulator binding. For example, Lis1 (a dynein activator) cannot access AAA1 when Ciliobrevin D is bound, blocking force-generation complexes [10].

Disruption of Dynein-Dynactin Complex Formation

Ciliobrevin D indirectly destabilizes dynein’s interaction with dynactin, a regulatory co-complex required for processive motility:

  • p150Glued dissociation: The dynactin subunit p150Glued shows 60% reduced binding to dynein intermediate chains (ICs) at 30 µM Ciliobrevin D. This occurs via allosteric disruption of the dynein tail domain, not direct p150 inhibition [10].
  • Cargo adapter effects: Disrupts recruitment of BicD2 and Hook3 to dynein-dynactin, reducing vesicle transport efficiency by 72% in axons [4].
  • NuMA clustering impairment: In mitotic cells, cortical NuMA foci diminish by 80%, preventing dynein-dynactin-NuMA (DDN) complex assembly needed for spindle positioning [8].

Table 3: Impact on Dynein Complex Assembly

Complex ComponentFunctionCiliobrevin D Effect (20–40 µM)
Dynactin (p150Glued)Enhances processivityBinding affinity reduced 3-fold
Lis1Promotes MT attachmentDisplaced from AAA1 ring
BicD2Links to cargo vesiclesRecruitment inhibited
NuMACortical clusteringFoci formation blocked

Properties

Product Name

Cilliobrevin D

IUPAC Name

(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

Molecular Formula

C17H8Cl3N3O2

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12-

InChI Key

HVJSIEVASHGLBF-QINSGFPZSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N

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